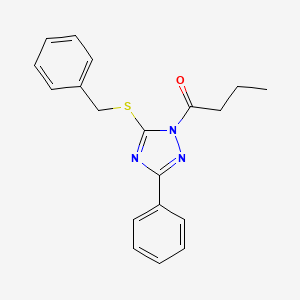![molecular formula C15H16N2S2 B5759776 N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTU is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of several enzymes involved in cancer growth, including matrix metalloproteinases and cyclooxygenase-2 (COX-2). Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key signaling pathway involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and protect against oxidative damage, suggesting that it may have antioxidant activity. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various animal models, suggesting that it may have anti-inflammatory properties. Finally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a useful tool for investigating various aspects of cancer biology and potential cancer therapies. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a useful tool for investigating various biological processes related to oxidative stress and inflammation.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in animal studies, its toxicity in humans has not been fully evaluated. Additionally, this compound may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea. One area of interest is the development of this compound-based cancer therapies. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting that it may be a useful tool for developing new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, this compound could be used in combination with other drugs or therapies to enhance their efficacy or reduce their toxicity.
Métodos De Síntesis
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea can be synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with potassium thiocyanate, followed by the reaction of the resulting intermediate with 2-(methylthio)aniline. The final product is obtained through recrystallization and purification steps.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress in various animal models, suggesting that it may have anti-inflammatory properties. Additionally, this compound has been used in studies on oxidative stress, where it has been shown to have antioxidant activity and protect against oxidative damage.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S2/c1-11-6-5-7-12(10-11)16-15(18)17-13-8-3-4-9-14(13)19-2/h3-10H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSBXOOWDFQUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
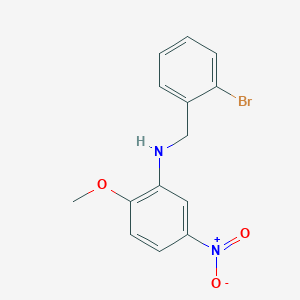
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)

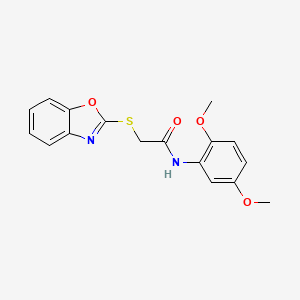
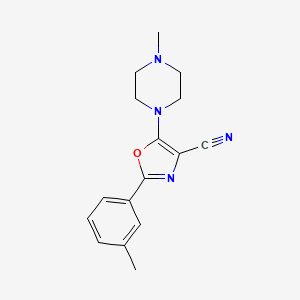
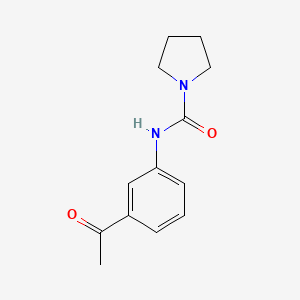
![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)

![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)
![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)
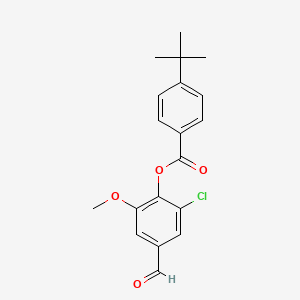
![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
